3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
Description
3-[(4-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a heterocyclic compound featuring an indol-2-one core substituted at the 1-position with a 4-fluorobenzyl group. Its molecular formula is C₁₅H₁₂FNO, with a molar mass of 241.26 g/mol. The 4-fluorophenylmethyl substituent enhances lipophilicity and electronic interactions, which may contribute to its antiviral efficacy.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKMYOLLKFQNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves the reaction of 4-fluorobenzyl chloride with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the benzyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring or the fluorophenyl group .
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors that regulate cellular functions . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The indol-2-one scaffold allows for diverse substitutions, leading to variations in biological activity, physicochemical properties, and therapeutic applications. Below is a detailed comparison of the target compound with six analogs:
Table 1: Structural and Functional Comparison of Indol-2-one Derivatives
Key Structural-Activity Relationships (SAR)
Substitution at Position 1: The 4-fluorophenylmethyl group in the target compound provides a balance of lipophilicity and electronic effects, critical for viral channel inhibition. 4-Aminophenylmethyl (CAS 1019456-03-1) enhances hydrophilicity, which may improve solubility but reduce membrane permeability .
Substitution at Position 3: The propargyloxy phenylamino methylene group in compound 1191-146 introduces steric bulk and hydrogen-bonding capacity, likely enhancing interaction with HCV p7 .
Impact of Fluorine: Fluorine’s electronegativity in the target compound may stabilize aromatic interactions or resist metabolic oxidation, improving pharmacokinetics compared to non-fluorinated analogs.
Biological Activity
3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is an indole derivative that exhibits significant biological activity, particularly in the context of cancer research and pharmacology. This compound has garnered attention due to its potential therapeutic applications, especially as an anticancer agent.
- Molecular Formula : C15H13FN2O
- Molecular Weight : 252.27 g/mol
- CAS Number : 1240417
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth .
- Modulation of Signaling Pathways : The compound has been reported to interfere with key signaling pathways such as the Notch-AKT pathway, which plays a significant role in cancer progression and metastasis .
Biological Activity Data
The following table summarizes the biological activity findings related to this compound:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | MCF-7 | 1.06 | Induces apoptosis and G2/M arrest |
| Study B | MDA-MB-231 | 0.80 | Suppresses growth and invasion |
| Study C | SK-BR-3 | 0.79 | Induces oxidative stress leading to apoptosis |
Case Studies
- Breast Cancer Inhibition : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells with an IC50 value of approximately 1.06 µM after 48 hours of treatment. The compound was noted to induce apoptosis by increasing reactive oxygen species (ROS) production and modulating cell cycle regulatory proteins such as cyclin D1 and p21 .
- Mechanistic Insights : Further investigations revealed that this compound can inhibit the Notch-AKT signaling pathway, which is critical for tumor cell survival and proliferation. The inhibition leads to increased apoptosis rates and reduced invasive potential in breast cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
